6-(Diethoxymethyl)-2-methylpyrimidin-4-OL
CAS No.: 1820619-66-6
Cat. No.: VC3030692
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820619-66-6 |
|---|---|
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 4-(diethoxymethyl)-2-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)8-6-9(13)12-7(3)11-8/h6,10H,4-5H2,1-3H3,(H,11,12,13) |
| Standard InChI Key | VAKYENPLILVCRP-UHFFFAOYSA-N |
| SMILES | CCOC(C1=CC(=O)NC(=N1)C)OCC |
| Canonical SMILES | CCOC(C1=CC(=O)NC(=N1)C)OCC |
Introduction
Chemical Identity and Structure
6-(Diethoxymethyl)-2-methylpyrimidin-4-OL belongs to the pyrimidine family, containing a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. The compound features three key functional groups: a diethoxymethyl group at position 6, a methyl group at position 2, and a hydroxyl group at position 4. These substituents confer specific chemical and physical properties that distinguish it from other pyrimidine derivatives.
The pyrimidine core is fundamental to many biological systems, serving as the building block for nucleic acids, playing crucial roles in genetics and biochemistry. Modifications to this core structure, as seen in 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL, can dramatically alter reactivity and potential applications.
Table 1: Chemical Identity and Properties of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL
| Property | Value |
|---|---|
| Chemical Name | 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL |
| CAS Number | 1820619-66-6 |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| SMILES Notation | OC1=NC(C)=NC(C(OCC)OCC)=C1 |
| MDL Number | MFCD27922153 |
| Physical Appearance | White solid |
The diethoxymethyl group at position 6 consists of a carbon atom bonded to two ethoxy groups (-OC₂H₅). This acetal functional group contributes significantly to the compound's chemical behavior, particularly its stability under different pH conditions and potential for conversion to aldehyde functionality under acidic conditions .
Physical and Chemical Properties
Physical Properties
6-(Diethoxymethyl)-2-methylpyrimidin-4-OL appears as a white solid under standard conditions. Its molecular weight of 212.25 g/mol places it in the low-to-medium molecular weight range for organic compounds, suggesting reasonable permeability through biological membranes - a significant consideration for potential pharmaceutical applications .
The hydroxyl group at position 4 can potentially exist in tautomeric equilibrium with a keto form, leading to two possible structures: the 4-hydroxypyrimidine and the 4(1H)-pyrimidinone. This tautomerism is common in pyrimidine derivatives and can influence the compound's reactivity, solubility, and binding characteristics .
Chemical Reactivity
The chemical reactivity of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL is largely determined by its functional groups:
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The diethoxymethyl group represents a protected aldehyde functionality that can be converted to an aldehyde under acidic conditions, making it a versatile group for further synthetic modifications.
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The hydroxyl group at position 4 provides a site for nucleophilic substitution reactions, potentially allowing for the introduction of various functional groups through appropriate synthetic methodologies.
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The pyrimidine ring itself can undergo electrophilic and nucleophilic aromatic substitution reactions, although the existing substituents will influence reactivity and regioselectivity .
| Starting Materials | Intermediate Compounds | Target Compound |
|---|---|---|
| Sodium methoxide | 4,6-dihydroxy-2-methylpyrimidine | 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL |
| Dimethyl malonate | 4-hydroxy-6-formyl-2-methylpyrimidine (potential) | |
| Acetamidine hydrochloride | ||
| Orthoesters or acetals (for diethoxymethyl introduction) |
The synthesis would likely involve selective protection and functionalization steps to ensure the correct positioning of the diethoxymethyl group. The process described in the patent for 4,6-dihydroxy-2-methylpyrimidine synthesis offers a safer alternative to traditional methods using triphosgene instead of more toxic reagents like POCl₃ or phosgene .
Comparison with Related Syntheses
The chemical literature documents synthesis methods for structurally related compounds like pyrimido[4,5-d]pyrimidines, which offer insights into potential approaches for 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL synthesis. These methods often involve multi-component reactions, cyclization processes, and selective functionalization strategies that could be adapted for our target compound .
| Category | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation |
| Precautionary Statements | P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330 |
These hazard statements indicate that the compound presents moderate health hazards, primarily through ingestion and contact with skin or eyes. The precautionary statements emphasize the importance of proper handling, including the use of appropriate personal protective equipment .
Standard laboratory safety practices should be followed when handling this compound, including:
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Wearing protective gloves, eye protection, and laboratory attire
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Working in well-ventilated areas
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Avoiding contact with skin and eyes
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Washing thoroughly after handling
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Storing in sealed containers in cool, dry locations
Related Compounds and Structural Analogs
Several compounds structurally related to 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL provide valuable comparative insights.
Table 4: Comparison of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL | 1820619-66-6 | C₁₀H₁₆N₂O₃ | 212.25 |
| 2,4-Diethoxy-6-methylpyrimidine | 55816-92-7 | C₉H₁₄N₂O₂ | 182.22 |
| 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | 68087-13-8 | C₇H₁₀N₂O₂S | 186.23 |
| 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | 42487-72-9 | C₉H₁₅N₃O | Not available |
These structural analogs share the pyrimidine core but differ in their substituent patterns. For instance, 2,4-Diethoxy-6-methylpyrimidine has ethoxy groups at positions 2 and 4 instead of the methyl and hydroxyl groups in our target compound . Similarly, 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one features a methoxymethyl group at position 6 rather than a diethoxymethyl group .
Studying these analogs provides valuable insights into how structural modifications affect physical, chemical, and potentially biological properties. Such structure-activity relationships are crucial for developing improved compounds with enhanced properties or activities.
Current Research and Future Perspectives
Medicinal Chemistry
Exploring the biological activity of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL could reveal potential therapeutic applications. Pyrimidine derivatives have shown promise in various therapeutic areas, including as antivirals, antibacterials, and anticancer agents. The unique substitution pattern of this compound might confer specific biological activities worth investigating .
Synthetic Methodology
Developing efficient and sustainable methods for synthesizing 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL represents another valuable research direction. Improvements in synthetic routes could make this compound more accessible for both research and potential applications.
Structure-Property Relationships
Comparative studies between 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL and related compounds could help elucidate structure-property relationships, guiding the design of compounds with enhanced properties for specific applications. Understanding how the diethoxymethyl group affects properties compared to similar groups (like methoxymethyl or other acetal functionalities) would be particularly valuable.
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